![molecular formula C14H14N4O2S2 B2843598 3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 956236-27-4](/img/structure/B2843598.png)

3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

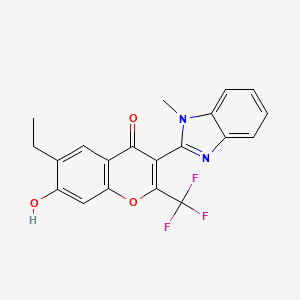

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the thieno[2,3-d]pyrimidin-4(3H)-one moiety would contribute to the rigidity of the molecule, while the allyl group and the thioether linkage would provide some flexibility .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The allyl group could participate in reactions such as allylic substitutions or additions. The pyrazole ring could undergo reactions at the nitrogen atoms, and the thioether linkage could be oxidized or reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used. The compound could potentially exhibit interesting optical or electronic properties due to the presence of conjugated systems .Scientific Research Applications

Synthesis and Derivatives

Researchers have synthesized this compound using 2-aminopyrazole as a starting material. The key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide, undergoes diazotization with 2-aminopyrazole in pyridine to yield the desired compound. Various derivatives have been prepared by reacting the compound with secondary amines, such as piperidine, morpholine, and piperazine, resulting in different acrylonitrile derivatives .

Biological Activity and Screening

The compound exhibits promising biological activities:

Anticancer Activity: Compound 14 demonstrated significant inhibitory activity against cancer cells, with an IC50 value of 0.057 μM . Further studies are needed to explore its mechanism of action and potential as an anticancer agent.

Antioxidant Activity: Compound 2 showed behavior against hydrazine, producing 4-((1H-benzimidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine . This suggests potential antioxidant properties.

Molecular Modeling and Docking Studies

Docking simulations revealed that compound 24 forms stable hydrogen bonds with specific amino acids (Arg184 and Lys179) in the binding pocket, indicating potential as a drug candidate .

Future Prospects

Further investigations are necessary to explore the compound’s full potential, including its pharmacokinetics, toxicity, and in vivo efficacy.

Future Directions

properties

IUPAC Name |

6-methyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-3-4-18-13(20)10-5-8(2)22-12(10)15-14(18)21-7-9-6-11(19)17-16-9/h3,5-6H,1,4,7H2,2H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVIJVVDBNEVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC3=CC(=O)NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)

![4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2843528.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843532.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)